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Abstract
Ageliferin, a marine alkaloid isolated from sponges of the genus Agelas, has garnered

significant attention within the scientific community due to its complex molecular architecture

and promising biological activities, including antiviral, antimicrobial, and Cbl-b inhibitory

properties.[1][2] This technical guide provides a comprehensive overview of the chemical

structure and stereochemistry of Ageliferin, supported by available spectroscopic data and

insights from total synthesis efforts. Detailed experimental methodologies for key synthetic

steps are outlined, and the proposed biosynthetic pathway and its role as a Cbl-b inhibitor are

visualized through signaling pathway diagrams. This document is intended to serve as a

valuable resource for researchers engaged in natural product synthesis, medicinal chemistry,

and drug discovery.

Chemical Structure and Properties
Ageliferin is a dimeric pyrrole-imidazole alkaloid. Its molecular formula is C₂₂H₂₄Br₂N₁₀O₂,

corresponding to a molecular weight of 620.3 g/mol .[3] The core of Ageliferin consists of a

central, highly substituted tetrahydrobenzimidazole ring system. This core is flanked by two 4-

bromo-1H-pyrrole-2-carboxamide moieties and a 2-amino-1H-imidazol-5-yl group.
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The systematic IUPAC name for Ageliferin is N-[[(5S,6R,7R)-2-amino-7-(2-amino-1H-imidazol-

5-yl)-6-[[(4-bromo-1H-pyrrole-2-carbonyl)amino]methyl]-4,5,6,7-tetrahydro-3H-benzimidazol-5-

yl]methyl]-4-bromo-1H-pyrrole-2-carboxamide.[3] The structure possesses three contiguous

stereocenters on the cyclohexene ring of the tetrahydrobenzimidazole core, with the absolute

configuration established as (5S, 6R, 7R). The relative stereochemistry has been confirmed

through various total synthesis campaigns.[2][4]

Physicochemical Properties
A summary of the key physicochemical properties of Ageliferin is presented in Table 1.

Property Value Source

Molecular Formula C₂₂H₂₄Br₂N₁₀O₂ [3]

Molecular Weight 620.3 g/mol [3]

Exact Mass 618.04505 Da [3]

XLogP3-AA 1.4 [3]

Hydrogen Bond Donor Count 8 [3]

Hydrogen Bond Acceptor

Count
6 [3]

Rotatable Bond Count 6 [3]

Spectroscopic Data
The structural elucidation of Ageliferin has been primarily accomplished through nuclear

magnetic resonance (NMR) spectroscopy and mass spectrometry. While a complete, publicly

available dataset of assigned ¹H and ¹³C NMR chemical shifts and coupling constants is not

readily found in the literature, data from various total synthesis publications confirm the overall

structure.

Note: Detailed, tabulated NMR and X-ray crystallographic data for Ageliferin are not available

in publicly accessible databases. The structural information is derived from the characterization

data presented in primary literature describing its isolation and total synthesis.
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Experimental Protocols
The total synthesis of Ageliferin has been a significant challenge and a testament to the

ingenuity of synthetic organic chemists. Several distinct strategies have been developed to

construct its complex architecture. Below are outlines of key experimental approaches.

Asymmetric Synthesis via Oxidative Radical Cyclization
An asymmetric synthesis of ent-Ageliferin has been reported, utilizing a Mn(III)-mediated

oxidative radical tandem cyclization as a key step to construct the core skeleton.[4] This

approach is biomimetic, mimicking a putative [4+2] dimerization of hymenidin precursors.

Key Reaction Steps:[4]

Preparation of the Cyclization Precursor: A linear precursor containing both the

vinylimidazole and the diene functionalities is synthesized through a multi-step sequence.

Mn(OAc)₃-mediated Oxidative Radical Cyclization: The precursor is treated with

manganese(III) acetate in acetic acid at elevated temperatures to induce the key cyclization,

forming the tetrahydrobenzimidazole core with the desired stereochemistry.

Elaboration to Ageliferin: The cyclized intermediate is then carried forward through a series

of functional group manipulations, including the introduction of the 2-aminoimidazole and the

two bromopyrrole carboxamide moieties, to afford the final natural product.

Synthesis via Ring Expansion of a Spirocyclic Precursor
Another elegant approach involves the ring expansion of a spirocyclic precursor, which is itself

derived from reduction.[2]

Key Reaction Steps:[2]

Synthesis of the Spirocyclic Precursor: A complex spiroaminal is synthesized over several

steps.

Samarium(II) Iodide Mediated Reduction and Rearrangement: The spirocyclic precursor is

treated with excess samarium(II) iodide in aqueous THF. This effects debromination and

reduction of a glycocyamidine carbonyl to a hemiaminal.
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Acid-Catalyzed Ring Expansion: The resulting hemiaminal is exposed to trifluoroacetic

anhydride in trifluoroacetic acid, which initiates a ring-expanding rearrangement to form the

tetrahydrobenzimidazole core of Ageliferin.

Final Deprotection: A final hydrolytic workup yields the natural product.

Mandatory Visualizations
Proposed Biosynthetic Pathway of Ageliferin
Ageliferin is believed to be biosynthesized in marine sponges from the precursor amino acid L-

arginine, which is converted to oroidin and hymenidin. A proposed key step in the formation of

Ageliferin is a formal [4+2] cycloaddition (Diels-Alder reaction) between two molecules of a

hymenidin-like monomer.[4]

L-Arginine OroidinMultiple Steps Hymenidin [4+2] Cycloaddition
(Diels-Alder) Ageliferin

Click to download full resolution via product page

Caption: Proposed biosynthetic pathway of Ageliferin.

Cbl-b Mediated Ubiquitination and Inhibition
Ageliferin and its derivatives have been identified as inhibitors of the E3 ubiquitin ligase Cbl-b.

[5] Cbl-b is a key negative regulator of T-cell activation. By inhibiting Cbl-b, Ageliferin can

potentially enhance the immune response. The diagram below illustrates the general

mechanism of Cbl-b mediated ubiquitination and its inhibition.
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Normal Cbl-b Function Inhibition by Ageliferin
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Caption: Cbl-b ubiquitination pathway and its inhibition by Ageliferin.
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Conclusion
Ageliferin remains a molecule of significant interest due to its intricate chemical structure and

its potential as a lead compound in drug discovery. The stereochemically dense core and

multiple nitrogen-containing heterocycles present a formidable synthetic challenge that has

spurred the development of novel synthetic methodologies. While detailed quantitative

structural data from X-ray crystallography and a comprehensive, assigned NMR dataset are not

readily available in the public domain, the collective body of work on its total synthesis has

unequivocally established its structure and stereochemistry. The discovery of its Cbl-b inhibitory

activity opens new avenues for its investigation as an immunomodulatory agent. This guide

provides a foundational understanding of Ageliferin's chemistry and biology, intended to

facilitate further research and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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